molecular formula C20H20N6OS B2599024 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1904367-05-0

1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Katalognummer: B2599024
CAS-Nummer: 1904367-05-0
Molekulargewicht: 392.48
InChI-Schlüssel: TUODNLQWSBISET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic, small molecule organic compound designed for research applications. It features a fused [1,2,4]triazolo[4,3-b]pyridazine core system, a versatile heterocyclic scaffold known to be of significant interest in medicinal and heterocyclic chemistry research . This specific molecule is substituted with a thiophene ring, which can influence electronic properties and binding interactions, and a phenylpropyl-urea side chain. The urea functional group is a privileged pharmacophore that often participates in key hydrogen-bonding interactions with biological targets. Compounds based on the triazolopyridazine structure are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex chemical entities . This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization studies, and as a building block in organic synthesis. Researchers are encouraged to fully characterize this compound in their own laboratories. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-phenylpropyl)-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-20(21-11-4-7-15-5-2-1-3-6-15)22-13-19-24-23-18-9-8-17(25-26(18)19)16-10-12-28-14-16/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUODNLQWSBISET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophenyl group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophenyl group to the triazolopyridazine core.

    Attachment of the phenylpropyl group: This can be done through alkylation reactions using suitable alkyl halides.

    Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structural features.

    Industry: As a precursor for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazolopyridazine moiety may play a crucial role in binding to the target site, while the phenylpropyl and thiophenyl groups may enhance the compound’s affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Property Target Compound Triazine Derivative ()
Core Structure Triazolo-pyridazine 1,3,5-Triazine
Substituents Thiophen-3-yl, 3-phenylpropylurea 4-Methoxyphenylthiourea, phenylurea
Potential Bioactivity Kinase inhibition (inferred) Enhanced biodynamic activity

Nitrogen-Rich Heterocycles

Tetrazine-based compounds () share high nitrogen content with the target compound. For example, 1,2,4,5-tetrazine has a nitrogen mass fraction of 68.3%, compared to ~50% in the triazolo-pyridazine core.

Urea-Containing Therapeutic Agents

Urea derivatives are prevalent in kinase inhibitors like gefitinib (), which targets EGFR mutations in lung cancer. While gefitinib lacks a triazolo-pyridazine system, its urea-like quinazoline core demonstrates the importance of hydrogen-bonding motifs in drug-receptor interactions. The target compound’s urea group may similarly engage with kinase ATP-binding pockets, though its thiophene and triazolo-pyridazine groups could alter selectivity or resistance profiles .

Research Findings and Challenges

  • Synthesis : The triazolo-pyridazine core likely requires multi-step cyclization, contrasting with the one-pot triazine synthesis described in . Thiophene incorporation may involve Suzuki-Miyaura coupling or direct substitution .
  • Biological Activity: No direct data exists for the target compound, but analogous triazolo-pyridazine derivatives have shown kinase inhibitory activity. For example, MET amplification in EGFR-resistant cancers () highlights the need for compounds targeting alternative pathways, where the thiophene group’s hydrophobicity might improve blood-brain barrier penetration.
  • Stability : The fused triazolo-pyridazine system likely offers greater thermal stability than unfused triazoles, akin to tetrazines in energetic materials ().

Biologische Aktivität

The compound 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1904367-05-0) is a novel derivative with potential biological activities, particularly in oncology. Its structure combines a phenylpropyl moiety with a triazolo-pyridazine scaffold, which has been associated with various pharmacological effects.

  • Molecular Formula : C20H20N6OS
  • Molecular Weight : 392.5 g/mol
  • Structure : The compound features a complex arrangement of aromatic rings and heterocycles that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The biological activity of this compound has been evaluated through various in vitro assays.

In Vitro Studies

  • Cytotoxicity :
    • The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • Results indicated moderate cytotoxicity with IC50 values indicating effectiveness at low concentrations. For example, the most promising analogs showed IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
  • c-Met Kinase Inhibition :
    • The compound demonstrated significant inhibitory activity against c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .
    • This inhibition is critical as c-Met is often overexpressed in various tumors, making it a target for therapeutic intervention.

Structure-Activity Relationship (SAR)

The structure of the compound allows for interactions at the ATP-binding site of the c-Met kinase, which is essential for its inhibitory action. Modifications to the phenyl and thiophene groups can influence the potency and selectivity of the compound against different kinases .

Case Studies

Several case studies have been documented regarding related compounds in the triazolo-pyridazine family:

  • Compound 12e : A close analog showed significant cytotoxicity across multiple cancer cell lines and was effective in inducing apoptosis in A549 cells by arresting them in the G0/G1 phase of the cell cycle .
CompoundCell LineIC50 (μM)Mechanism
12eA5491.06 ± 0.16Apoptosis induction
12eMCF-71.23 ± 0.18Apoptosis induction
12eHeLa2.73 ± 0.33Apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.